Keap1-Nrf2-IN-20 is classified as a small molecule inhibitor targeting the protein-protein interaction between Keap1 and Nrf2. It falls within a broader category of compounds known as Nrf2 activators, which are explored for their potential therapeutic effects in various diseases linked to oxidative stress, including cancer, neurodegenerative disorders, and inflammatory diseases .
The synthesis of Keap1-Nrf2-IN-20 involves several steps that typically include:
The synthesis process may involve specific reagents that facilitate the formation of critical bonds in the compound's structure. Reaction conditions such as temperature, time, and solvent choice are optimized to maximize yield and minimize by-products.
Keap1-Nrf2-IN-20 is characterized by a specific molecular structure that allows it to effectively disrupt the Keap1-Nrf2 interaction. Although detailed structural data for this specific compound may not be fully available in public databases, compounds of this class generally feature:
Molecular weight, solubility parameters, and other relevant physicochemical properties are typically assessed during characterization. For example, molecular weight can influence bioavailability and pharmacokinetics.
The primary chemical reaction involving Keap1-Nrf2-IN-20 is its binding to Keap1, which inhibits the ubiquitination of Nrf2. This interaction prevents Nrf2 from being targeted for degradation by the proteasome.
The binding affinity can be quantified using techniques such as surface plasmon resonance or isothermal titration calorimetry. These methods measure how effectively Keap1-Nrf2-IN-20 competes with Nrf2 for binding sites on Keap1.
Keap1-Nrf2-IN-20 functions by stabilizing Nrf2 within the cytoplasm or promoting its translocation into the nucleus. The inhibition of Keap1 leads to:
Studies have shown that compounds like Keap1-Nrf2-IN-20 can lead to increased expression of cytoprotective genes such as heme oxygenase 1 and glutathione S-transferases, which play critical roles in cellular defense mechanisms against oxidative damage .
Key physical properties include:
Chemical properties such as reactivity with thiol groups in Keap1 are crucial for its mechanism of action. The presence of reactive functional groups enables it to form stable interactions with target proteins.
Keap1-Nrf2-IN-20 has potential applications in various fields:
The Keap1-Nrf2 signaling axis represents a master regulatory system for cellular redox homeostasis, detoxification, and inflammation control. Under physiological conditions, Keap1 acts as a substrate adaptor for the Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, facilitating constitutive ubiquitination and proteasomal degradation of the transcription factor Nrf2. This maintains basal expression of cytoprotective genes. However, oxidative or electrophilic stress modifies critical cysteine residues (e.g., Cys151, Cys273, Cys288) within Keap1, disrupting its ability to target Nrf2 for degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, dimerizes with small Maf proteins, and activates the Antioxidant Response Element (ARE)-driven transcription of over 200 cytoprotective genes, including HO-1, NQO1, GCLC, and GST [1] [8].
Persistent dysregulation of this pathway—characterized by aberrant Nrf2 activation—contributes significantly to multiple pathological states:
Cancer Pathogenesis and Chemoresistance: In non-small cell lung cancer (NSCLC), somatic mutations in KEAP1 (≈15%) or NFE2L2 (NRF2; ≈11%) disrupt the Keap1-Nrf2 interaction, leading to constitutive Nrf2 activity. This results in metabolic reprogramming (enhanced PPP and glutaminolysis), upregulated drug efflux pumps (ABCB1, MRP1), and detoxification enzymes that confer chemoresistance. Genomic analyses confirm that tumors with KEAP1/NFE2L2 mutations exhibit poor prognosis and therapeutic resistance [5] [8]. Additionally, competitive binding of proteins like SQSTM1/p62, PALB2, or DPP3 to Keap1’s Kelch domain further stabilizes Nrf2 in malignancies such as hepatocellular carcinoma and glioblastoma [5].
Neurodegenerative Disorders: Paradoxically, impaired Nrf2 activation exacerbates oxidative damage in Alzheimer’s and Parkinson’s diseases. Accumulation of misfolded proteins (e.g., β-amyloid, α-synuclein) generates reactive oxygen species (ROS) that overwhelm endogenous antioxidants. Keap1-mediated degradation of Nrf2 prevents adequate transcriptional responses, leading to neuronal apoptosis and mitochondrial dysfunction [1] [3].
Chronic Inflammatory Conditions: In mastitis and bacterial infections (e.g., Staphylococcus aureus), pathogens exploit Keap1-Nrf2 dysregulation to evade host immunity. Sustained Nrf2 activation suppresses NF-κB-driven inflammation, enabling bacterial persistence. Conversely, inadequate Nrf2 activity during periparturient oxidative stress in dairy cattle accelerates mammary gland inflammation through uncontrolled ROS and pro-inflammatory cytokine release (e.g., TNF-α, IL-6) [2] [9].
Table 1: Diseases Associated with Keap1-Nrf2 Dysregulation
| Disease Category | Molecular Mechanism | Consequence |
|---|---|---|
| Non-small cell lung cancer | Somatic KEAP1/NFE2L2 mutations; SQSTM1 binding to Keap1 | Constitutive Nrf2 activation → Chemoresistance |
| Alzheimer’s disease | Keap1-mediated Nrf2 degradation | Reduced antioxidant genes → Neuronal apoptosis |
| Mastitis | Pathogen-induced Nrf2 overactivation | Suppressed NF-κB → Bacterial persistence |
| Diabetic nephropathy | GSK3β-mediated Nrf2 phosphorylation & degradation | Enhanced oxidative stress → Renal fibrosis |
Table 2: Molecular Mechanisms of Keap1-Nrf2 Dysregulation
| Dysregulation Type | Key Effectors | Downstream Targets |
|---|---|---|
| Constitutive Nrf2 activation | KEAP1 mutations; oncometabolites (fumarate) | HO-1, NQO1, ABC transporters |
| Impaired Nrf2 activity | GSK3β; β-TrCP-mediated degradation | Reduced antioxidant defenses |
| Competitive PPI disruption | SQSTM1, DPP3, PALB2 binding | NRF2 stabilization |
Pharmacological interventions aim to restore redox balance by either activating or inhibiting the Keap1-Nrf2 pathway, contingent on disease context. Three primary strategies have emerged:
Electrophilic compounds bearing α,β-unsaturated carbonyl or sulfonyl moieties (e.g., dimethyl fumarate (DMF), sulforaphane) covalently modify Keap1’s sensor cysteines (e.g., Cys151), disrupting its ubiquitin ligase activity. This allows Nrf2 accumulation and ARE activation. DMF, approved for multiple sclerosis, exemplifies this approach. However, electrophiles lack selectivity due to promiscuous reactivity with cellular thiols, risking off-target effects [4] [10].
Non-covalent inhibitors selectively block the Keap1 Kelch domain from binding Nrf2’s ETGE or DLG motifs. Peptide-based inhibitors (e.g., linear and cyclic peptides mimicking Nrf2’s ETGE motif) exhibit high affinity but poor bioavailability. Small-molecule inhibitors (e.g., Keap1-Nrf2-IN-20) overcome this by leveraging hydrophobic interactions and hydrogen bonding within Keap1’s binding pocket. Keap1-Nrf2-IN-20 features a rigid aromatic scaffold with carboxylate groups that mimic Asp29 and Glu82 interactions in the ETGE motif, achieving nanomolar affinity (IC₅₀: 120 nM in FP assays) [10]. This class offers precise Nrf2 induction without electrophilic side effects.
Kinase modulators (e.g., GSK3β inhibitors) promote Nrf2 stability by inhibiting phosphodegron-mediated ubiquitination. Autophagy inducers (e.g., metformin) enhance SQSTM1/p62 accumulation, which competes with Nrf2 for Keap1 binding [3] [5]. While clinically relevant, these lack pathway specificity.
Table 3: Pharmacological Strategies for Keap1-Nrf2 Modulation
| Strategy | Mechanism | Representative Agents | Advantages/Limitations |
|---|---|---|---|
| Covalent modifiers | Cysteine modification in Keap1 | Dimethyl fumarate, Sulforaphane | Broad activity; Low selectivity |
| Competitive PPI inhibitors | Blockade of Keap1 Kelch domain | Keap1-Nrf2-IN-20, Peptides | High specificity; Improved PK/PD |
| Indirect regulators | Kinase inhibition; Autophagy induction | GSK3β inhibitors, Metformin | Multi-target effects; Lower potency |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1